![molecular formula C23H27N5O5S B1210558 4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide
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Overview
Description
4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide is an aromatic amide.
Scientific Research Applications
Tandem Synthesis and Molecular Structure Analysis
- This compound undergoes tandem synthesis involving the Knoevenagel reaction, Michael reaction, and intramolecular condensation. Alkylation of the obtained dicarboxamides proceeds regioselectively to form thioethers. The unique structure of a related compound was determined by XRD analysis (Dyachenko & Karpov, 2013).
Antihistaminic Activity
- Derivatives of this compound have been synthesized and tested for their H2-antihistaminic activity on isolated guinea-pig atrium. These compounds show high antihistaminic activity, indicating potential therapeutic applications (Krämer & Schunack, 1986).
Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors
- Novel benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, including this compound, have been synthesized and tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase in vitro. These compounds show broad inhibitory activity against leukotriene D4, indicating potential applications in treating bronchospasm (Musser et al., 1987).
Antimicrobial Activities
- Various derivatives of the compound have been synthesized and screened for antimicrobial activities. Some of these compounds possess good or moderate activities against test microorganisms, suggesting potential in antimicrobial applications (Bektaş et al., 2007).
Synthesis of Novel Derivatives
- Novel derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine, have been synthesized from reactions involving this compound. These derivatives have been screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer research (Hassan et al., 2014).
Adenosine Receptor Antagonist
- Acylated derivatives and alkyl derivatives of this compound have been prepared to enhance potency at adenosine receptor subtypes. These derivatives bind nonselectively to human A1, A2A, and A3 receptors with high affinity, indicating potential in neurological and cardiovascular research (Kim et al., 1998).
properties
Product Name |
4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide |
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Molecular Formula |
C23H27N5O5S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-amino-5-N-[1-(furan-2-yl)-2-(3-methylbutylamino)-2-oxoethyl]-5-N-(2-methoxyphenyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C23H27N5O5S/c1-13(2)10-11-26-22(30)19(16-9-6-12-33-16)28(14-7-4-5-8-15(14)32-3)23(31)20-17(24)18(21(25)29)27-34-20/h4-9,12-13,19H,10-11,24H2,1-3H3,(H2,25,29)(H,26,30) |
InChI Key |
JXXGCRJADXYTNC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C1=CC=CO1)N(C2=CC=CC=C2OC)C(=O)C3=C(C(=NS3)C(=O)N)N |
Canonical SMILES |
CC(C)CCNC(=O)C(C1=CC=CO1)N(C2=CC=CC=C2OC)C(=O)C3=C(C(=NS3)C(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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